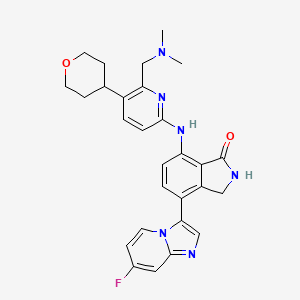
HPK1 antagonist-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HPK1 antagonist-1 is a small molecule inhibitor targeting Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase involved in the negative regulation of immune cell signaling. HPK1 plays a crucial role in modulating T-cell and B-cell receptor signaling, making it a promising target for cancer immunotherapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of HPK1 antagonist-1 typically involves structure-based virtual screening and kinase inhibition assays to identify potent inhibitors. One such compound, identified through Glide docking-based virtual screening, demonstrated an IC50 value of 2.93 ± 0.09 μM . The synthetic route involves multiple steps, including the formation of key intermediates and final coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes scaling up the reaction conditions, ensuring the purity of intermediates, and employing efficient purification techniques to obtain the final product. The process may also involve the use of advanced technologies such as continuous flow reactors to enhance yield and reduce production time .
化学反应分析
Types of Reactions
HPK1 antagonist-1 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives of this compound .
科学研究应用
HPK1 antagonist-1 has several scientific research applications, including:
Cancer Immunotherapy: Enhances T-cell and B-cell activation, leading to improved anti-tumor immune responses
Immunomodulation: Modulates immune cell signaling, making it a potential therapeutic agent for autoimmune diseases.
Drug Development: Serves as a lead compound for developing new HPK1 inhibitors with improved efficacy and selectivity
作用机制
HPK1 antagonist-1 exerts its effects by inhibiting the kinase activity of HPK1, thereby blocking the negative regulation of T-cell and B-cell receptor signaling. This inhibition leads to enhanced activation of immune cells, increased cytokine production, and improved anti-tumor immune responses. The molecular targets and pathways involved include the linker of activated T cells (LAT), adaptor protein Src homology 2 domain containing leukocyte protein of 76 kDa (SLP76), and downstream signaling molecules such as phospholipase Cγ1 and extracellular signal-regulated kinase .
相似化合物的比较
HPK1 antagonist-1 is unique compared to other similar compounds due to its high selectivity and potency. Similar compounds include:
Compound 49: Exhibits low nanomolar inhibition of HPK1 and enhances T-cell activation and cytokine production.
This compound stands out due to its ability to modulate both T-cell and B-cell signaling, making it a versatile and promising candidate for cancer immunotherapy and other immune-related applications.
属性
分子式 |
C28H29FN6O2 |
|---|---|
分子量 |
500.6 g/mol |
IUPAC 名称 |
7-[[6-[(dimethylamino)methyl]-5-(oxan-4-yl)pyridin-2-yl]amino]-4-(7-fluoroimidazo[1,2-a]pyridin-3-yl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C28H29FN6O2/c1-34(2)16-23-19(17-8-11-37-12-9-17)4-6-25(33-23)32-22-5-3-20(21-14-31-28(36)27(21)22)24-15-30-26-13-18(29)7-10-35(24)26/h3-7,10,13,15,17H,8-9,11-12,14,16H2,1-2H3,(H,31,36)(H,32,33) |
InChI 键 |
DRNGJPGUKLOJKE-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1=C(C=CC(=N1)NC2=C3C(=C(C=C2)C4=CN=C5N4C=CC(=C5)F)CNC3=O)C6CCOCC6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


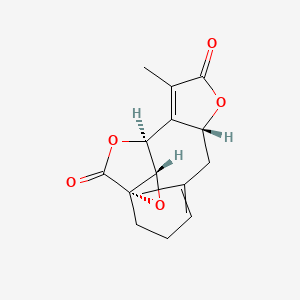
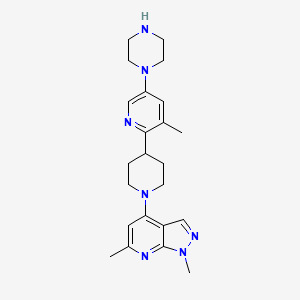
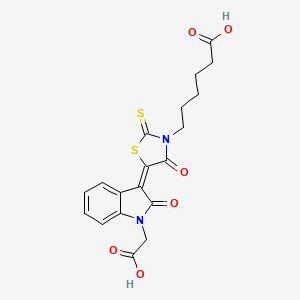
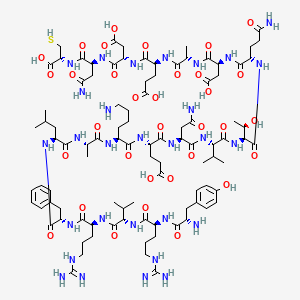
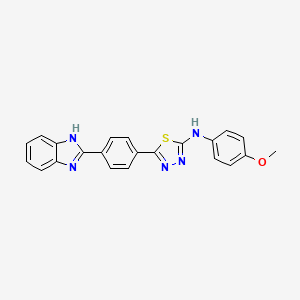
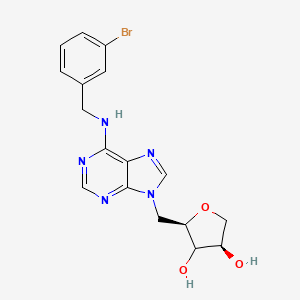
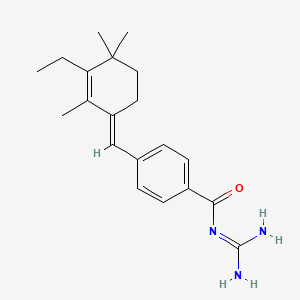

![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12377940.png)
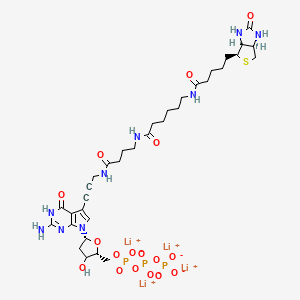
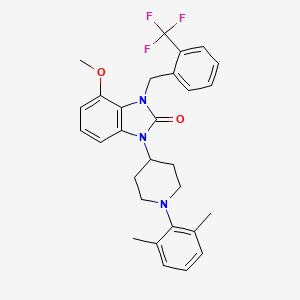
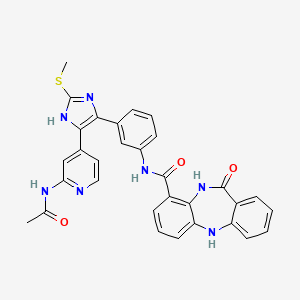
![(2S,4R)-1-[(2S)-2-(6-azidohexanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12377968.png)

